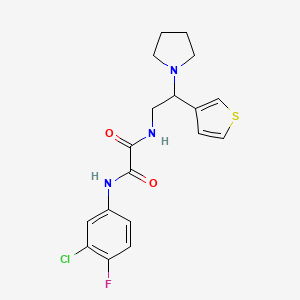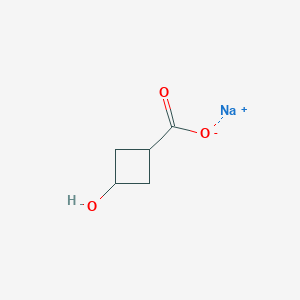
Sodium;3-hydroxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of sodium carboxylates, including Sodium;3-hydroxycyclobutane-1-carboxylate, can be achieved through a fast and sustainable mechanochemical synthesis route . This method allows for the target materials to be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds .
Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Chemical Reactions Analysis
Carboxylic acids, including Sodium;3-hydroxycyclobutane-1-carboxylate, react with aqueous solutions of sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and sodium bicarbonate (NaHCO3) to form salts .
Physical And Chemical Properties Analysis
Carboxylic acids are weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .
Wissenschaftliche Forschungsanwendungen
- BCB Synthesis : BCBs have been synthesized for over 50 years. The first known synthesis involved treating ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, yielding an ester-substituted BCB .
Lithium-Ion Batteries
Interestingly, sodium carboxylate-derived materials have been investigated for their potential as novel electrodes in lithium-ion batteries. These materials exhibit excellent cycle stability and superior rate performance .
Antiviral Agents and Nervous System Targeting
While not directly related to sodium (1R,3R)-3-hydroxycyclobutane-1-carboxylate, it’s worth mentioning pyrethroids. They act on voltage-gated sodium channels, disrupting insect nervous systems. Pyrethroids are recommended for personal protection against malaria and Zika virus .
Chemoenzymatic Synthesis of Carbocyclic-ddA
Compound (1R,3R)-3-hydroxycyclopentanemethanol plays a crucial role as an intermediate in the synthesis of carbocyclic-ddA, an antiviral agent against hepatitis B. Researchers have employed a chemoenzymatic approach to produce this intermediate, emphasizing the importance of biocatalysts and enzymatic systems .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The synthesis of Sodium;3-hydroxycyclobutane-1-carboxylate and other sodium carboxylates has potential applicability for many other known compounds, beyond the sphere of rechargeable battery systems . The variety of synthesized compounds hints at possible generalizability of the developed methodology .
Eigenschaften
IUPAC Name |
sodium;3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNGLUVGOVODP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-hydroxycyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

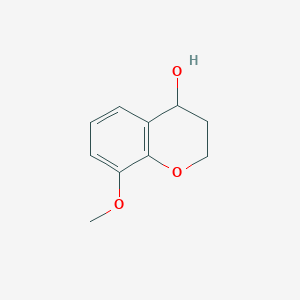

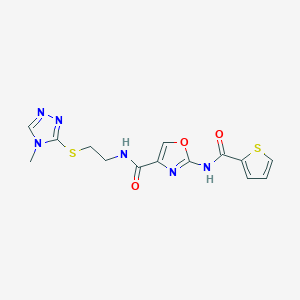
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)

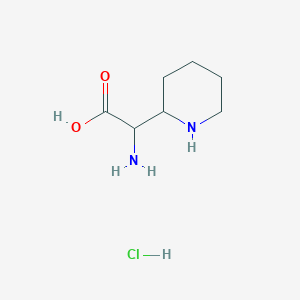
![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
